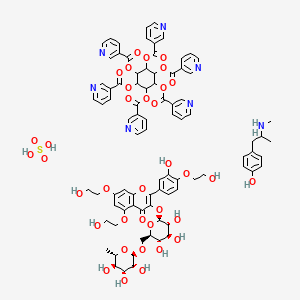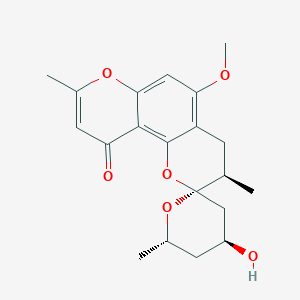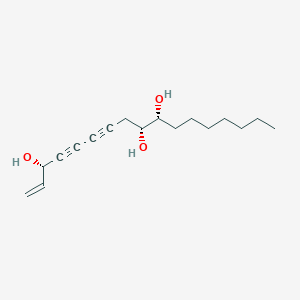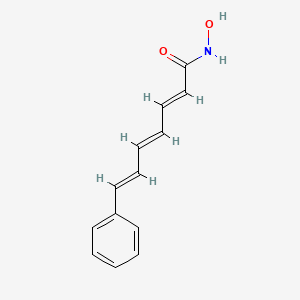
CG-1521
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CG-1521 是一种新型的组蛋白脱乙酰酶抑制剂,已显示出有希望的抗癌特性。组蛋白脱乙酰酶抑制剂是一类干扰组蛋白脱乙酰酶功能的化合物,组蛋白脱乙酰酶是参与从组蛋白中去除乙酰基的酶。此过程在基因表达的调节中起着至关重要的作用。 This compound 由于其调节基因表达和诱导癌细胞周期停滞和凋亡的能力而被研究 .
准备方法
合成路线和反应条件
CG-1521 是通过 (2E,4E,6E)-7-苯基庚-2,4,6-三烯酸的羧基与羟胺的氨基之间的正式缩合反应合成的 。反应条件通常涉及使用合适的溶剂和催化剂来促进缩合反应。
工业生产方法
This compound 的工业生产涉及优化反应条件以确保高产率和纯度。这包括控制反应物的温度、压力和浓度。此外,还采用结晶或色谱等纯化步骤来分离最终产物。
化学反应分析
反应类型
CG-1521 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为具有不同生物活性的还原形式。
取代: 取代反应可以将不同的官能团引入 this compound 分子,从而可能改变其性质。
常用试剂和条件
This compound 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。反应条件,如温度和 pH 值,被仔细控制以达到预期结果。
主要产品
由 this compound 反应形成的主要产物取决于所用的具体反应条件和试剂。例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同官能团的修饰化合物。
科学研究应用
CG-1521 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域 :
化学: this compound 被用作工具化合物来研究组蛋白脱乙酰酶抑制对基因表达和染色质结构的影响。
生物学: 在生物学研究中,this compound 用于研究组蛋白乙酰化在细胞过程(如细胞周期调节和凋亡)中的作用。
医学: this compound 已显示出作为抗癌剂的潜力,特别是在治疗乳腺癌方面。它诱导癌细胞的细胞周期停滞和凋亡,使其成为作为治疗剂进一步开发的有希望的候选药物。
工业: 在制药行业中,this compound 用于开发针对组蛋白脱乙酰酶的新药。它调节基因表达的能力使其成为药物发现和开发中宝贵的化合物。
作用机制
相似化合物的比较
CG-1521 通常与其他组蛋白脱乙酰酶抑制剂(如曲古霉素 A)进行比较 。虽然两种化合物都抑制组蛋白脱乙酰酶,但它们对基因表达和细胞过程表现出不同的影响。 例如,曲古霉素 A 稳定赖氨酸 382 处 p53 的乙酰化,导致 G1/S 期停滞和衰老,而 this compound 稳定赖氨酸 373 处的乙酰化,导致 G2/M 期停滞和凋亡 。这突出了 this compound 的独特特性及其在特定治疗应用中的潜在优势。
类似化合物的列表
- 曲古霉素 A
- 丁酰苯胺羟肟酸
- 丁酸钠
- 苯丁酸
- 戊酸
这些化合物具有类似的作用机制,但在对基因表达和细胞过程的具体影响方面有所不同。
属性
CAS 编号 |
674767-29-4 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
InChI 键 |
DBBYYRWVNDQECM-CDWOPPGASA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
同义词 |
7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


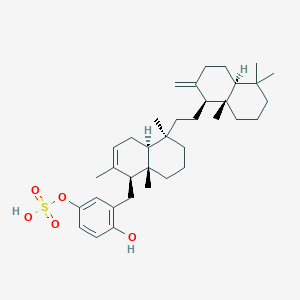
![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)

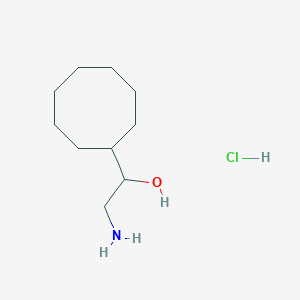
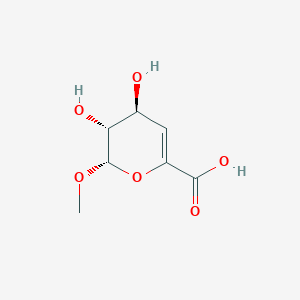
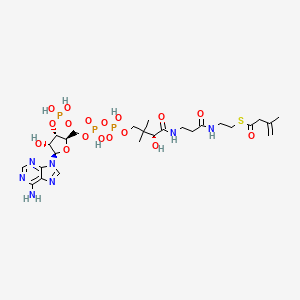

![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
